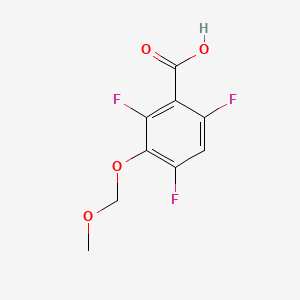
2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is a fluorinated aromatic compound with the molecular formula C9H7F3O4 It is characterized by the presence of three fluorine atoms and a methoxymethoxy group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid typically involves the introduction of fluorine atoms and the methoxymethoxy group onto a benzoic acid derivative. One common method includes the following steps:
Fluorination: Starting with a suitable benzoic acid derivative, fluorine atoms are introduced using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of trifluoroquinones.
Reduction: Formation of trifluorohydroquinones.
Esterification: Formation of methyl or ethyl esters.
Amidation: Formation of amides with different amine groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,5-Trifluoro-3-methoxybenzoic acid
- 2,4,6-Trifluorobenzoic acid
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
2,4,6-Trifluoro-3-(methoxymethoxy)benzoic acid is unique due to the combination of three fluorine atoms and a methoxymethoxy group, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H7F3O4 |
|---|---|
Molekulargewicht |
236.14 g/mol |
IUPAC-Name |
2,4,6-trifluoro-3-(methoxymethoxy)benzoic acid |
InChI |
InChI=1S/C9H7F3O4/c1-15-3-16-8-5(11)2-4(10)6(7(8)12)9(13)14/h2H,3H2,1H3,(H,13,14) |
InChI-Schlüssel |
VEMDBEOESJBEHK-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C(C(=C1F)C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


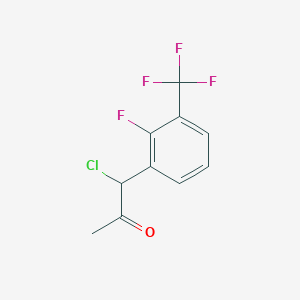
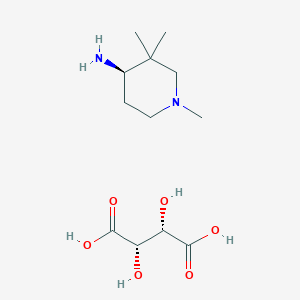
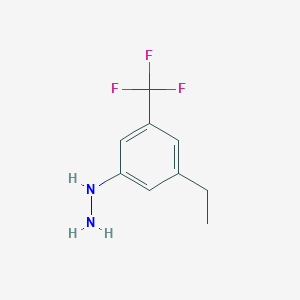



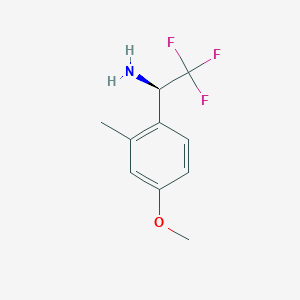
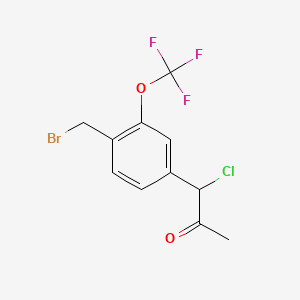
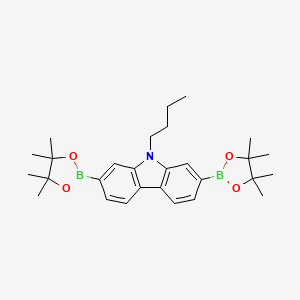
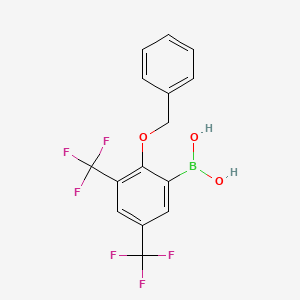
![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)

![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)
![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)
